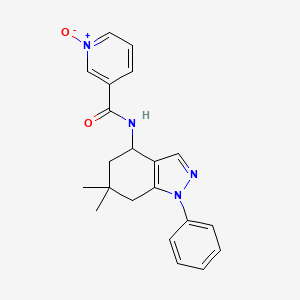![molecular formula C22H28N2O2 B4891684 2-{[3-(3,4-dihydro-2(1H)-isoquinolinyl)-1-piperidinyl]methyl}-6-methoxyphenol](/img/structure/B4891684.png)
2-{[3-(3,4-dihydro-2(1H)-isoquinolinyl)-1-piperidinyl]methyl}-6-methoxyphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[3-(3,4-dihydro-2(1H)-isoquinolinyl)-1-piperidinyl]methyl}-6-methoxyphenol is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as Dihydrexidine (DAR-0100) and is a highly selective dopamine D1 receptor agonist.
作用机制
Dihydrexidine works by selectively activating dopamine D1 receptors. These receptors are primarily located in the brain and play an important role in regulating various physiological processes such as cognition, motivation, and reward. By activating these receptors, Dihydrexidine can modulate these processes and provide insights into their underlying mechanisms.
Biochemical and Physiological Effects:
Dihydrexidine has been shown to have a wide range of biochemical and physiological effects. It has been shown to improve cognitive function, enhance working memory, and increase attention span. It has also been shown to have antidepressant effects and may be useful in the treatment of depression.
实验室实验的优点和局限性
One of the main advantages of using Dihydrexidine in lab experiments is its high selectivity for dopamine D1 receptors. This allows for precise modulation of these receptors without affecting other dopamine receptors. However, one of the limitations of using Dihydrexidine is its limited availability and high cost.
未来方向
There are several future directions for research on Dihydrexidine. One area of research is the development of more efficient synthesis methods to increase the availability of this compound. Another area of research is the development of more selective dopamine D1 receptor agonists that can be used to study the role of these receptors in greater detail. Additionally, research on the potential therapeutic applications of Dihydrexidine in the treatment of various neurological and psychiatric disorders is ongoing.
合成方法
The synthesis of Dihydrexidine involves a multi-step process that starts with the reaction of 2,6-dimethoxyphenol with 3,4-dihydroisoquinoline. The resulting product is then reacted with piperidine and formaldehyde to form the final product, Dihydrexidine.
科学研究应用
Dihydrexidine has been studied extensively for its potential applications in scientific research. It has been shown to have a high affinity for dopamine D1 receptors and can be used to activate these receptors selectively. This makes it a valuable tool for studying the role of dopamine D1 receptors in various physiological and pathological processes.
属性
IUPAC Name |
2-[[3-(3,4-dihydro-1H-isoquinolin-2-yl)piperidin-1-yl]methyl]-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-26-21-10-4-8-19(22(21)25)14-23-12-5-9-20(16-23)24-13-11-17-6-2-3-7-18(17)15-24/h2-4,6-8,10,20,25H,5,9,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDGCTMWRQZZFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)CN2CCCC(C2)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3-(3,4-dihydroisoquinolin-2(1H)-yl)piperidin-1-yl]methyl}-6-methoxyphenol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-bromo-5-(trifluoromethyl)phenyl]-2-fluorobenzamide](/img/structure/B4891603.png)
![2-(2-chlorophenyl)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4891612.png)


![N-[4-({[4-(2-oxo-1-piperidinyl)phenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B4891641.png)

![5-[(4-acetylphenoxy)methyl]-N-(3-isopropoxypropyl)-3-isoxazolecarboxamide](/img/structure/B4891651.png)

![1-(4-ethylbenzyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate](/img/structure/B4891661.png)
![8-{2-[2-(2-bromophenoxy)ethoxy]ethoxy}quinoline](/img/structure/B4891681.png)

![N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4891701.png)

